A Technical Guide to 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethyl group (-CF3) is particularly noteworthy for its ability to enhance metabolic stability, binding affinity, and cellular permeability. When coupled with a synthetically versatile pyridine scaffold and a reactive hydrazine functionality, the resulting chemical entity, 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine, emerges as a highly valuable building block for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its potential applications in the development of targeted therapies, with a particular focus on kinase inhibition.
Compound Identification and Physicochemical Properties
CAS Number: 1374652-48-8
Molecular Formula: C₆H₅BrF₃N₃
Molecular Weight: 256.02 g/mol
This molecule possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The trifluoromethyl group on the pyridine ring acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic system and providing a lipophilic pocket-filling element. The bromine atom at the 5-position serves as a convenient handle for further functionalization through various cross-coupling reactions. The hydrazine moiety at the 2-position is a versatile nucleophile, readily participating in the formation of hydrazones, pyrazoles, and other heterocyclic systems commonly found in kinase inhibitors.
| Property | Value | Source |
| CAS Number | 1374652-48-8 | Commercially available |
| Molecular Formula | C₆H₅BrF₃N₃ | Calculated |
| Molecular Weight | 256.02 g/mol | Calculated |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General knowledge of similar compounds |
Synthesis of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine
The most direct and logical synthetic route to 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine is through the nucleophilic aromatic substitution (SNA) of a suitable precursor, 2-chloro-5-bromo-3-(trifluoromethyl)pyridine, with hydrazine hydrate. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloro substituent at the 2-position.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a representative procedure based on established methods for the synthesis of similar hydrazinylpyridines.
Materials:
-
2-Chloro-5-bromo-3-(trifluoromethyl)pyridine (1.0 eq)
-
Hydrazine hydrate (excess, e.g., 5-10 eq)
-
Ethanol (or other suitable solvent like n-butanol)
-
Triethylamine (optional, as a base to scavenge HCl)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-bromo-3-(trifluoromethyl)pyridine in ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate. The reaction is typically carried out in a significant excess of hydrazine to act as both the nucleophile and the solvent, or with a more controlled stoichiometry in a solvent like ethanol. If using a stoichiometric amount of hydrazine, a non-nucleophilic base like triethylamine can be added to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate and the reaction temperature.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the excess solvent and hydrazine under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining hydrazine and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.
Causality in Experimental Design:
The choice of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine as a starting material is driven by several key considerations:
-
Bioisosterism: The trifluoromethyl group is a well-established bioisostere for other groups like methyl or chloro, but with distinct electronic properties that can improve metabolic stability and binding affinity.
-
Scaffold Hopping and Diversification: The bromine atom allows for the exploration of a wide range of substituents through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling fine-tuning of the inhibitor's properties.
-
Privileged Structures: The hydrazine group provides a gateway to forming heterocyclic rings that are known to be "privileged structures" in kinase inhibitor design, meaning they are frequently found in potent and selective inhibitors.
Conclusion and Future Perspectives
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine is a valuable and versatile building block for the development of novel therapeutic agents. Its synthesis is achievable through straightforward chemical transformations, and its unique combination of functional groups provides a rich platform for the generation of diverse chemical libraries. The potential for this scaffold to yield potent and selective kinase inhibitors, particularly targeting the JAK family, makes it a compound of significant interest for researchers in drug discovery. Future work will likely focus on the elaboration of this core structure to develop clinical candidates for the treatment of a range of diseases with unmet medical needs.
References
-
Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(6), 741. [Link]
-
Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of medicinal chemistry, 57(12), 5023–5038. [Link]
-
Norman, P. (2021). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry, 12(11), 1856-1863. [Link]
-
Reactome. JAK3 binds JAK3 inhibitors. [Link]
-
Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. [Link]
-
Kalyanaraman, B. (2004). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Toxicology mechanisms and methods, 14(6), 329-336. [Link]
-
Shepard, R. M., et al. (2014). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & medicinal chemistry, 22(3), 1184–1193. [Link]
- Knowles, R. S., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & biomolecular chemistry, 5(22), 3589-3603.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Catalytic C–N and C–O bond-forming reactions using Pd-based catalysts. Chemical reviews, 116(19), 12564-12649.
-
PubChem. [5-Bromo-2-(trifluoromethyl)-3-pyridinyl]hydrazine. [Link]
- Google Patents. Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.
-
JSSCACS. Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl) hydrazine derivatives and their in vivo anti-convulsant activity. [Link]
-
The Royal Society of Chemistry. Supporting Information for: Aerobic oxidative Glaser-Hay coupling of terminal alkynes catalyzed by a copper(I) complex of a ferrocene-based phosphine-triazole ligand. [Link]
-
Preprints.org. (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. [Link]
- Bhullar, K. S., et al. (2018). Kinase inhibitors: a new tool for the treatment of cancer. International journal of molecular sciences, 19(3), 847.
- Google Patents.
- O'Shea, J. J., & Plenge, R. (2012).
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
MDPI. Design and Synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]
-
MDPI. Design and Study of Kinase Inhibitors. [Link]
-
MDPI. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
-
ResearchGate. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]
-
Circulation Research. Novel Mechanism of Action for Hydralazine. [Link]
-
CORE. NOVEL TARGETED INHIBITORS FOR JAK1 AND JAK3 TYROSINE KINASES. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
PubMed Central. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. [Link]
-
PubMed Central. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]
